![molecular formula C22H22N2OS2 B2485576 2-((2-methylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 877652-81-8](/img/structure/B2485576.png)

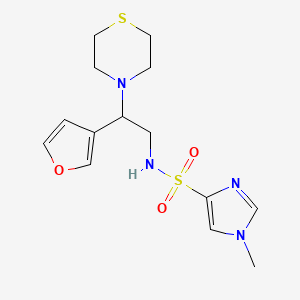

2-((2-methylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Synthesis of related thieno[3,2-d]pyrimidin-4(3H)-one derivatives involves starting from precursors such as 2-cyanomethylbenzoic acid and methyl 3-amino-4-thiophenecarbonate, leading to a variety of substituted derivatives through innovative methods that enhance yield and demonstrate diverse biological activities based on structural variations (Zadorozhny, Turov, & Kovtunenko, 2010).

Molecular Structure Analysis

Molecular structure analysis of thieno[3,2-d]pyrimidin-4(3H)-one derivatives, including X-ray crystallography, reveals detailed insights into their conformation and bonding arrangements, which are crucial for understanding their chemical behavior and biological activity. For instance, the analysis of dual thymidylate synthase and dihydrofolate reductase inhibitors based on thienopyrimidine scaffolds provided valuable structural insights (Gangjee et al., 2009).

Chemical Reactions and Properties

Thieno[3,2-d]pyrimidin-4(3H)-one derivatives undergo various chemical reactions, including cyclizations, condensations, and substitutions, which afford a rich diversity of compounds with potential pharmacological activities. These reactions are influenced by the presence of functional groups, offering pathways to novel derivatives with tailored properties for specific applications.

Physical Properties Analysis

The physical properties of thieno[3,2-d]pyrimidin-4(3H)-one derivatives, such as solubility, melting point, and crystallinity, are critical for their application in drug formulation and development. These properties are determined by their molecular structure and can significantly impact their bioavailability and therapeutic efficacy.

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and interactions with biological targets, are central to the pharmacological activity of thieno[3,2-d]pyrimidin-4(3H)-one derivatives. Studies show that variations in the thienopyrimidine core structure can lead to changes in biological activity profiles, indicating the importance of chemical properties in drug design and development (Zadorozhny, Turov, & Kovtunenko, 2010).

Aplicaciones Científicas De Investigación

Synthesis and Properties

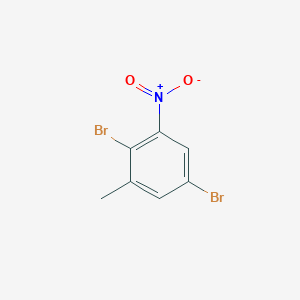

Substituted 3,4-dihydrothieno[3,4-d]pyrimidin-4-ones, including those similar to the compound , have been synthesized starting from 2-cyanomethylbenzoic acid. These compounds show a variety of physicochemical properties and biological potentials when compared to analogous compounds. The position of the sulfur atom within the molecular structure significantly influences their electronic spectra and potentially their biological activities (Zadorozhny et al., 2010).

Biological Activities

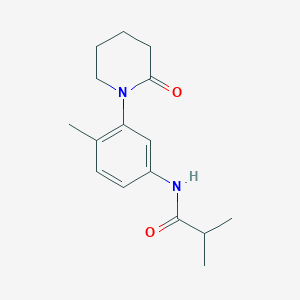

Research has focused on exploring the central nervous system depressant activity of thieno[2,3-d]pyrimidin-4-one derivatives. Certain synthesized compounds have demonstrated marked sedative actions, indicating their potential application in developing therapeutics for conditions requiring CNS depression (Manjunath et al., 1997).

Antitumor and Antiviral Activities

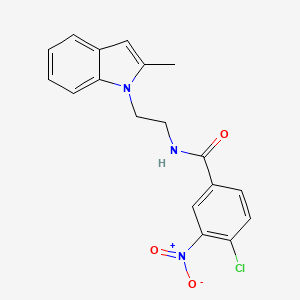

Some derivatives of the thieno[3,2-d]pyrimidine framework have been investigated for their antitumor activities. Specific synthetic pathways have been developed for creating these compounds, showing potential efficacy against certain types of cancer in preclinical models (Grivsky et al., 1980). Moreover, derivatives containing various substituents at key positions on the pyrimidine ring have shown virus-inhibiting properties, particularly against type 1 human immunodeficiency virus, highlighting their potential as antiviral agents (Novikov et al., 2004).

Analytical and Environmental Applications

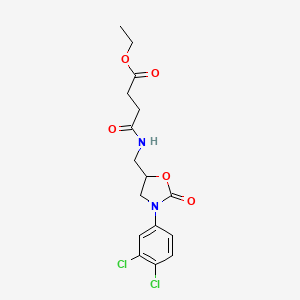

Thieno[3,2-d]pyrimidin-4-one derivatives have also been explored for their utility in analytical chemistry, such as in the development of fluorescent probes for detecting thiophenols over aliphatic thiols. These compounds offer high sensitivity and selectivity, which is crucial for applications in chemical, biological, and environmental sciences (Wang et al., 2012).

Mecanismo De Acción

Target of Action

Similar thieno[3,2-d]pyrimidin-4-amines have been reported to inhibit cyt-bd , a component of the respiratory chain in bacteria .

Mode of Action

It’s suggested that similar compounds exhibit neuroprotective and anti-inflammatory properties . They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Biochemical Pathways

The compound appears to affect the endoplasmic reticulum (ER) stress pathway and the NF-kB inflammatory pathway . It reduces the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .

Pharmacokinetics

The compound’s potential as a neuroprotective and anti-inflammatory agent suggests it may have favorable pharmacokinetic properties .

Result of Action

The compound exhibits promising neuroprotective and anti-inflammatory properties . It shows significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also exhibits promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .

Action Environment

The compound’s effectiveness as a neuroprotective and anti-inflammatory agent suggests it may be robust against a variety of environmental conditions .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[(2-methylphenyl)methylsulfanyl]-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2OS2/c1-16-7-5-6-10-18(16)15-27-22-23-19-12-14-26-20(19)21(25)24(22)13-11-17-8-3-2-4-9-17/h2-10H,11-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBINAIUVWKIWCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CSC2=NC3=C(C(=O)N2CCC4=CC=CC=C4)SCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Benzo[d]isoxazol-3-yl)-1-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2485495.png)

![(E)-3-(2-chlorophenyl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acrylamide](/img/structure/B2485498.png)

![8-(2H-1,3-benzodioxole-5-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2485500.png)

![(2Z)-2-[(1E)-(methoxyimino)methyl]-3-(pyridin-3-yl)prop-2-enenitrile](/img/structure/B2485506.png)

![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[1-(4-methylphenyl)ethyl]acetamide](/img/structure/B2485509.png)

![methyl 4-[({[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]thio}acetyl)amino]benzoate](/img/structure/B2485511.png)

![1-Carbazol-9-yl-3-[2-(3,4-dimethoxyphenyl)ethylamino]propan-2-ol](/img/structure/B2485513.png)